molecular formula C24H26N4O4 B2639609 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034440-33-8

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2639609
CAS RN: 2034440-33-8
M. Wt: 434.496
InChI Key: PJMBBPSQCQWRLY-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications

Pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. For instance, El‐Hawash and El-Mallah (1998) synthesized novel pyrazole derivatives as potential anti-inflammatory agents with minimal ulcerogenic activity. These compounds showed significant anti-inflammatory activity, highlighting the therapeutic potential of pyrazole derivatives in the treatment of inflammation-related disorders (El‐Hawash & El-Mallah, 1998).

Antimicrobial and Antifungal Activities

Research on pyrazole derivatives has also extended to antimicrobial and antifungal applications. Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives that were evaluated for their antibacterial and antifungal activities. The compounds demonstrated promising results against various Gram-positive and Gram-negative bacteria as well as yeast-like fungi, indicating their potential as antimicrobial and antifungal agents (Hassan, 2013).

Anticancer Applications

The anticancer potential of pyrazole derivatives has been a significant area of interest. Studies have synthesized and evaluated pyrazole compounds for their cytotoxic activities against various cancer cell lines. For example, Bu et al. (2002) explored the synthesis and cytotoxicity of potential anticancer derivatives of pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine, demonstrating the potential of pyrazole derivatives as anticancer agents (Bu et al., 2002).

Synthesis Methodologies

Research has also focused on developing synthesis methodologies for pyrazole derivatives. Rahmouni et al. (2014) reported on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, illustrating the synthetic versatility of pyrazole compounds (Rahmouni et al., 2014).

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-27-10-9-15-11-16(5-7-20(15)27)22(29)14-25-24(30)21-13-19(26-28(21)2)18-12-17(31-3)6-8-23(18)32-4/h5-13,22,29H,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMBBPSQCQWRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

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